molecular formula C21H15BrN4O4 B13376338 2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide

2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide

Cat. No.: B13376338
M. Wt: 467.3 g/mol
InChI Key: KEJSAAKWZLRVJI-YDZHTSKRSA-N
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Description

2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide is a complex organic compound with the molecular formula C16H13BrN4O4 and a molecular weight of 405.21 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and a benzylidene hydrazine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

Molecular Formula

C21H15BrN4O4

Molecular Weight

467.3 g/mol

IUPAC Name

2-bromo-N-[4-[[(E)-(4-nitrophenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H15BrN4O4/c22-19-4-2-1-3-18(19)21(28)24-16-9-7-15(8-10-16)20(27)25-23-13-14-5-11-17(12-6-14)26(29)30/h1-13H,(H,24,28)(H,25,27)/b23-13+

InChI Key

KEJSAAKWZLRVJI-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide typically involves a multi-step process. One common method includes the condensation of N-[2-(hydrazinocarbonyl)phenyl]benzamide with 4-nitrobenzaldehyde . This reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can result in various substituted benzamides.

Scientific Research Applications

2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for research in drug development and biochemical studies.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in the context of its interactions with biological targets.

    Industry: The compound can be used in the development of new materials and in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitrobenzylidene hydrazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide is unique due to the presence of the nitrobenzylidene hydrazine moiety, which imparts distinct chemical and biological properties

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